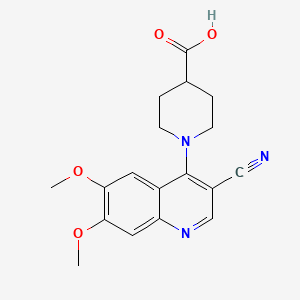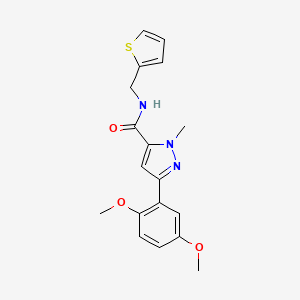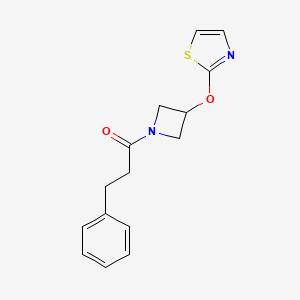![molecular formula C15H15N3O5S2 B2865799 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 946227-59-4](/img/structure/B2865799.png)
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antisense Drug Technology
Antisense drugs are designed to interfere with the process of protein synthesis by binding to specific messenger RNA (mRNA) molecules and preventing them from being translated into proteins. The compound’s structural features, such as the methoxyethyl and methylsulfonyl groups, may enhance its affinity and specificity for target mRNA sequences, making it a valuable tool for gene silencing in disease models .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic properties of new drugs is crucial for determining their efficacy and safety profiles. This compound could be used as a model to study the absorption, distribution, metabolism, and excretion (ADME) of drugs with similar structures. Additionally, its potential effects on various biological pathways can be assessed in vitro and in vivo, providing insights into its therapeutic potential .
Toxicology Studies
The safety of new therapeutic agents must be thoroughly evaluated before they can be used in clinical settings. The toxicological properties of this compound, including its potential to cause adverse effects at different doses and exposure durations, can be studied in animal models. This research can inform the design of safer drugs with minimized side effects .
Molecular Mechanism Elucidation
The compound’s unique structure allows researchers to use it as a probe to understand molecular interactions and mechanisms within cells. It can help in identifying the roles of specific enzymes, receptors, and other proteins in health and disease, thereby contributing to the development of targeted therapies .
Biomarker Discovery
Biomarkers are indicators of biological states or conditions and are critical for disease diagnosis and monitoring. By studying the interactions of this compound with various biomolecules, researchers can identify new biomarkers for diseases that the compound may influence or modulate .
Drug Delivery Systems
The chemical properties of this compound suggest it could be incorporated into drug delivery systems to improve the targeting and release of drugs in the body. Its structure could be modified to create prodrugs or to be encapsulated in nanoparticles for targeted therapy, enhancing the effectiveness of treatments for various diseases .
Mecanismo De Acción
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase inhibitors are often used in cosmetics and treatments for pigmentation disorders .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. This inhibition is achieved through the formation of three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase . This interaction is stronger than that of kojic acid, a well-known competitive tyrosinase inhibitor .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . Melanogenesis is the process by which melanin is produced in the skin, hair, and eyes. By inhibiting tyrosinase, the compound prevents melanin accumulation, thereby inhibiting pigmentation disorders .
Result of Action
The result of the compound’s action is a notable decrease in melanogenesis in B16F10 melanoma cells . This suggests that the compound could be effective in preventing and treating pigmentation disorders .
Propiedades
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-22-8-7-18-11-4-3-10(25(2,20)21)9-13(11)24-15(18)17-14(19)12-5-6-16-23-12/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKIFSRWZGILGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/no-structure.png)





![N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2865725.png)
![1-(4-Chlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)

![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)

![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2865735.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2865738.png)